2-chloro-3-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline
Description
Properties
IUPAC Name |
2-chloro-3-(2-ethylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-4-31(27,28)26-19(12-18(25-26)14-8-6-5-7-9-14)16-10-15-11-20(29-2)21(30-3)13-17(15)24-22(16)23/h5-11,13,19H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSYPHIAETWHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the chloro and methoxy groups through electrophilic aromatic substitution reactions. The pyrazole ring can be constructed via cyclization reactions involving hydrazine derivatives and appropriate diketones. The ethylsulfonyl group is usually introduced through sulfonation reactions using ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while nucleophilic substitution of the chloro group could produce a variety of substituted quinolines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the quinoline core suggests it could intercalate with DNA or inhibit certain enzymes, similar to other quinoline derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares a quinoline-pyrazoline scaffold with several analogs. Differences in substituents critically influence physicochemical and pharmacological properties. Below is a detailed comparison:
Substituent Analysis
Sulfonyl Group Variation Target Compound: Ethylsulfonyl (SO₂C₂H₅) at position 1 of the pyrazoline. Analog 1 (): Methylsulfonyl (SO₂CH₃) at position 1. Analog 2 (): Methylsulfonyl group retained, but with a thienyl substituent instead of phenyl .
Aryl Group on Pyrazoline Target Compound: Phenyl group at position 3 of the pyrazoline. Analog 2 (): 2-Thienyl group introduces sulfur heteroatoms, modifying electronic properties and solubility .
Quinoline Substituents Target Compound: 6,7-Dimethoxy groups provide strong electron-donating effects and improved solubility compared to simpler substituents. Analog 1 (): 6-Ethoxy group balances hydrophobicity and steric effects . Analog 2 (): 6-Methyl group reduces polarity, likely decreasing aqueous solubility .
Stereochemical Considerations
- Analog 1 () defines a stereocenter at position 5 of the pyrazoline (R/S configurations), which may influence biological activity . The target compound’s stereochemistry is unspecified in the query.
Data Table: Structural and Molecular Comparison
Research Implications
- Electronic Effects : The 6,7-dimethoxy groups in the target compound may enhance electron density, improving interactions with charged residues in biological targets compared to ethoxy/methyl analogs .
- Stereochemistry : Stereocenter configuration (if present) in the pyrazoline ring could modulate target selectivity, as seen in related compounds .
Biological Activity
2-Chloro-3-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 443.95 g/mol. The structural features include:
- A quinoline core
- A pyrazole moiety
- An ethylsulfonyl group
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antioxidant Properties : Compounds with quinoline and pyrazole structures have shown significant antioxidant activity. For instance, related derivatives were evaluated for their ability to scavenge free radicals, demonstrating potential in reducing oxidative stress associated with various diseases .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as COX-2 and LDHA, which are implicated in cancer progression. In vitro studies have shown that certain derivatives exhibit competitive inhibition against these enzymes .
Anticancer Activity
Several studies have explored the anticancer properties of similar compounds. For example:
- Cytotoxicity : The compound was tested against human colon carcinoma cells (LoVo and HCT-116). Results indicated that it has notable cytotoxic effects, with IC50 values suggesting significant potency comparable to established chemotherapeutics like 5-FU .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Chloro... | LoVo | 294.32 ± 8.41 |
| 2-Chloro... | HCT-116 | 298.05 ± 13.26 |
Antimicrobial Activity
Research into related quinoline derivatives has highlighted their potential as antimicrobial agents:
- Bacterial and Fungal Inhibition : Certain derivatives have demonstrated effective activity against bacterial strains and fungi, suggesting that the compound could be developed into a novel antimicrobial agent.
Case Studies
- Study on Cytotoxic Effects : A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, showing that modifications in the structure significantly affected their potency. The study emphasized the role of the ethylsulfonyl group in enhancing biological activity .
- Molecular Docking Studies : Molecular docking simulations were conducted to understand the binding interactions between the compound and target proteins involved in cancer pathways. These studies provided insights into how structural variations influence binding affinities and biological efficacy .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with established quinoline synthesis frameworks, such as Skraup or Doebner-Miller reactions, and adapt them using modern catalytic systems. For pyrazole ring formation, employ cyclocondensation of hydrazines with α,β-unsaturated ketones under controlled pH (e.g., acidic or basic conditions). Optimize via factorial design experiments, varying solvents (DMF, THF), temperatures (80–120°C), and catalysts (e.g., Pd/C or FeCl₃). Monitor intermediates via TLC/HPLC and validate purity using column chromatography . Replicate protocols from Jiang & Si (2002) for quinoline functionalization, ensuring ≥4 experimental replicates to assess reproducibility .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?
- Methodological Answer : Use X-ray crystallography to resolve bond angles (e.g., C–C–C angles ≈119–122°) and confirm stereochemistry at the pyrazole ring . For solution-phase analysis, employ ¹H/¹³C NMR with deuterated DMSO to identify methoxy (δ 3.8–4.0 ppm) and sulfonyl groups (δ 1.2–1.4 ppm for ethyl). Cross-validate with FT-IR (S=O stretch ~1350 cm⁻¹) and HRMS (theoretical vs. observed m/z ± 0.001 Da). For amorphous samples, use PXRD to detect polymorphism .
Q. How can its stability under varying pH and temperature conditions be assessed?
- Methodological Answer : Design accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS .
- Thermal stability : Perform TGA/DSC to determine decomposition thresholds (e.g., >200°C). For solution-phase thermal stress, use sealed vials heated to 60–100°C for 48 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Apply the quadripolar model :
- Theoretical pole : Reconcile bioactivity hypotheses (e.g., target receptor binding vs. off-target effects).
- Epistemological pole : Compare assay conditions (e.g., cell lines, serum concentrations).
- Technical pole : Standardize protocols (e.g., MTT assay incubation time: 24 vs. 48 hours).
- Morphological pole : Analyze structural analogs (e.g., substituent effects on quinoline’s π-stacking).
Use meta-analysis to identify outliers and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can computational modeling (e.g., DFT, MD) guide mechanistic studies of its reactivity?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites (e.g., chloro-substituent reactivity). Optimize geometries at B3LYP/6-31G(d) level .
- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to assess conformational flexibility of the dihydropyrazole ring.
Cross-validate with experimental kinetic studies (e.g., Arrhenius plots for sulfonyl group hydrolysis) .
Q. What experimental designs minimize bias in assessing its environmental fate?
- Main plots : Environmental compartments (soil, water).
- Subplots : Contaminant concentrations (1–100 ppm).
- Sub-subplots : Sampling intervals (0, 7, 30 days).
Measure abiotic degradation (hydrolysis/photolysis) and biotic transformation (microbial consortia). Use LC-MS/MS to quantify metabolites and apply ANOVA for significance testing (p < 0.05) .
Q. How can isotopic labeling (e.g., ¹⁴C) elucidate metabolic pathways in vivo?
- Methodological Answer : Synthesize the compound with ¹⁴C-labeled quinoline or ethylsulfonyl groups. Administer to model organisms (e.g., rodents) and track distribution via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
